molecular formula C10H19N3O3 B1442658 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine CAS No. 1226495-49-3

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine

Cat. No.: B1442658
CAS No.: 1226495-49-3
M. Wt: 229.28 g/mol
InChI Key: ICMRUAQEVGWING-UHFFFAOYSA-N
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Description

“1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine” is a chemical compound with the molecular formula C11H21N3O3 . It belongs to the class of organic compounds known as piperidines . It’s used in research and has a CAS number of 479080-28-9 .


Synthesis Analysis

The synthesis of “this compound” involves several steps . One method involves the addition of triethylamine to a solution of N-Boc-3-cyanopiperidine and hydroxylamine hydrochloride in methanol . The reaction is heated at 55°C for 3 hours . The mixture is then cooled, concentrated under reduced pressure, and the residue is partitioned between water and dichloromethane . The organic phase is extracted with 1 M citric acid and this solution is then basified using 1 M sodium hydroxide solution . This aqueous solution is extracted with dichloromethane and the combined organic extracts are dried over magnesium sulfate and evaporated under reduced pressure to provide the title compound .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 243.30 . Unfortunately, the specific details about its linear structure formula and InChI Key are not available .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps . For instance, it can react with benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and triethylamine in 1,4-dioxane at 20°C for 25 hours . The reaction mixture is then refluxed for 5 hours and the solvent is evaporated under reduced pressure . The residue is diluted with water and ethyl acetate, the phases are separated and the organic layer is washed sequentially with water, Na2CO3 IN, and with brine . The organic layer is dried over sodium sulphate and the solvent is removed under vacuum to give a residue that is purified by flash chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point that is not specified . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Fluorinated Derivative Synthesis : A study by Kuznecovs et al. (2020) discussed the transformation of N-Boc-protected compounds into fluorinated derivatives, which are intermediates in synthesizing various chemical entities (Kuznecovs et al., 2020).
  • Asymmetric Deprotonation Investigations : Bailey et al. (2002) explored the asymmetric deprotonation of N-Boc-piperidine and pyrrolidine, contributing to the understanding of stereochemical processes in organic synthesis (Bailey et al., 2002).
  • Ring Opening Synthesis : Deng and Mani (2005) described a practical synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, showcasing the utility of N-Boc-pyrrolidine in synthesizing chiral compounds (Deng & Mani, 2005).

Catalysis and Reaction Development

  • Aza-Ferrier Reaction : Tayama et al. (2008) developed a Brønsted acid-catalyzed aza-Ferrier reaction involving N-Boc-protected pyrrolidines, important for synthesizing alpha-(N-Boc-2-pyrrolidinyl) aldehydes (Tayama et al., 2008).
  • Organolithium Reagents in Alkaloid Syntheses : Dieter et al. (2005) utilized scalemic 2-pyrrolidinylcuprates, generated from N-Boc-pyrrolidine, for synthesizing various alkaloids (Dieter et al., 2005).
  • One-Pot Sequential Catalysis : Monge et al. (2010) demonstrated a one-pot synthesis of dihydropyrrole derivatives from N-Boc-protected imines, highlighting the versatility of N-Boc-pyrrolidine in catalytic processes (Monge et al., 2010).

Synthetic Applications

  • Natural Product Synthesis : Donohoe and Thomas (2007) used partial reduction of N-Boc pyrroles to synthesize omuralide, showcasing the role of N-Boc-protected pyrrolidines in natural product synthesis (Donohoe & Thomas, 2007).
  • Ring-Closing Metathesis : Ferguson et al. (2003) reported the synthesis of N-Boc-3-pyrroline through ring-closing metathesis, indicating the compound's use in complex organic synthesis (Ferguson et al., 2003).

Safety and Hazards

The safety and hazards associated with “1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine” are not specified in the available data .

Properties

IUPAC Name

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMRUAQEVGWING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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